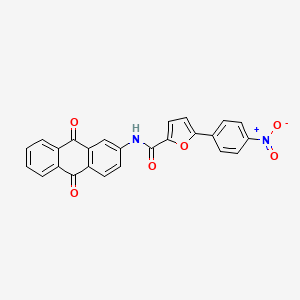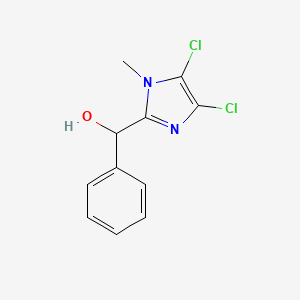
3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, also known as DCF, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of bacterial quorum sensing, which is a process by which bacteria communicate with each other to coordinate their behavior. DCF has been shown to have a range of biological effects, including antibacterial, antifungal, antiviral, and anticancer properties.
作用機序
3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone works by inhibiting bacterial quorum sensing, which is a process by which bacteria communicate with each other to coordinate their behavior. This process involves the production and detection of small signaling molecules called autoinducers. This compound interferes with this process by binding to the autoinducer receptor and preventing the signaling molecule from binding, thereby disrupting the communication between bacteria.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of virulence factors in bacteria, which can reduce the severity of infections. This compound has also been shown to have antifungal and antiviral properties, which could be useful in the treatment of fungal and viral infections. Additionally, this compound has been shown to have anticancer properties, which could be useful in the treatment of cancer.
実験室実験の利点と制限
One advantage of using 3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone in lab experiments is its potency as an inhibitor of bacterial quorum sensing. This makes it a useful tool for studying the role of quorum sensing in bacterial behavior and for developing new antibacterial agents. However, one limitation of using this compound is that it can be toxic to some cell types at high concentrations, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone. One area of interest is the development of new antibacterial agents based on the structure of this compound. Another area of interest is the investigation of the potential use of this compound as an antifungal or antiviral agent. Additionally, there is interest in studying the anticancer properties of this compound and its potential use in cancer treatment. Finally, there is interest in investigating the potential use of this compound in combination with other drugs or therapies to enhance its effectiveness.
合成法
The synthesis of 3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone involves the condensation of 3,4-dichlorobenzaldehyde and 4-methoxybenzaldehyde with furanone in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, which results in the formation of this compound as a yellow crystalline solid.
科学的研究の応用
3-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been extensively studied for its potential use as an antibacterial agent. It has been shown to inhibit the production of virulence factors in a variety of bacterial species, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. This compound has also been investigated for its antifungal and antiviral properties, as well as its potential as an anticancer agent.
特性
IUPAC Name |
(3E)-3-[(3,4-dichlorophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O3/c1-22-14-5-3-12(4-6-14)17-10-13(18(21)23-17)8-11-2-7-15(19)16(20)9-11/h2-10H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAICFDHZNQXNPG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-thiophenecarboxamide](/img/structure/B5160211.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5160217.png)


![3-chloro-N-cyclopentyl-4-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5160234.png)

![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5160254.png)
![2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate](/img/structure/B5160259.png)
![{4-[4-(2-ethoxyphenoxy)butoxy]phenyl}(phenyl)methanone](/img/structure/B5160269.png)
![2-fluoro-N-[(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5160275.png)
![N-(sec-butyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5160282.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5160301.png)
![1-(2,5-dimethoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5160303.png)
![1-[4-methyl-2-(1-naphthylamino)-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B5160304.png)